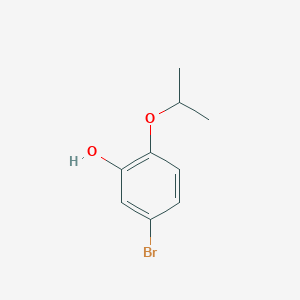

5-Bromo-2-isopropoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11BrO2 |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

5-bromo-2-propan-2-yloxyphenol |

InChI |

InChI=1S/C9H11BrO2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,11H,1-2H3 |

InChI Key |

HYCJSBGEZSIEKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Isopropoxyphenol and Its Precursors

Strategies for Phenol (B47542) Derivatization and Isopropoxy Group Introduction

The introduction of an isopropoxy group onto a phenolic substrate is most commonly achieved through etherification reactions. This transformation converts the hydroxyl group of the phenol into an ether linkage, altering the electronic and steric properties of the molecule.

Etherification of Substituted Phenols

The Williamson ether synthesis stands as a cornerstone for the formation of aryl ethers. This method involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then undergoes a bimolecular nucleophilic substitution (S(_N)2) reaction with an alkyl halide, in this case, an isopropyl halide.

The general mechanism involves the treatment of a substituted phenol with a suitable base to generate the corresponding phenoxide. This is followed by the addition of an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). The choice of base is crucial and can range from strong bases like sodium hydride (NaH) to weaker bases such as potassium carbonate (K(_2)CO(_3)), depending on the acidity of the phenol. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the S(_N)2 pathway.

For the synthesis of 5-Bromo-2-isopropoxyphenol, a potential precursor would be 4-bromoguaiacol (4-bromo-2-methoxyphenol), where the existing methoxy (B1213986) group would be replaced by an isopropoxy group, or more directly, 4-bromocatechol (B119925) which would be selectively alkylated. However, the synthesis of the target compound more likely proceeds via bromination of 2-isopropoxyphenol.

Catalyst Systems in Etherification Reactions

While the Williamson ether synthesis is robust, certain substrates, particularly sterically hindered phenols, may require catalytic systems to achieve efficient conversion. Phase-transfer catalysts (PTCs) are often employed in industrial settings to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase. Common PTCs include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide.

For phenols with bulky ortho-substituents, which could be analogous to a pre-brominated phenol, the reaction rate of the Williamson ether synthesis can be diminished. In such cases, alternative methods or more reactive alkylating agents might be necessary. While direct isopropylation of phenol can be achieved using isopropanol (B130326) over solid acid catalysts like H-beta and H-mordenite zeolites, this method is typically employed for the synthesis of mono- and di-isopropylphenols and may not be suitable for achieving the specific substitution pattern of the target molecule.

Electrophilic Bromination of Phenolic Substrates

The introduction of a bromine atom onto the aromatic ring of a phenolic compound is achieved through electrophilic aromatic substitution. The hydroxyl and isopropoxy groups are ortho-, para-directing activators, meaning they will direct the incoming electrophile (bromine) to the positions ortho and para relative to themselves. In the case of 2-isopropoxyphenol, the para position to the hydroxyl group (position 5) is sterically accessible and electronically activated, making it a likely site for bromination.

Regioselective Bromination Techniques (e.g., using I(III)-based reagents like PIDA-AlBr₃ system)

Achieving high regioselectivity in the bromination of activated phenols is critical to avoid the formation of multiple isomers. While traditional brominating agents like molecular bromine (Br(_2)) can be used, they often lead to over-bromination and mixtures of products. Milder and more selective reagents have been developed to address this challenge.

A notable example is the use of hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), in combination with a Lewis acid like aluminum tribromide (AlBr(_3)). This system generates a potent electrophilic brominating species in situ. rsc.orgrsc.orgnih.gov This method has been shown to be highly efficient for the bromination of a variety of phenols and phenol ethers under mild conditions. rsc.orgrsc.orgnih.gov The reaction typically proceeds at room temperature in a solvent like acetonitrile and is tolerant of various functional groups. rsc.orgnih.gov

The proposed active brominating species is formed from the interaction of PIDA and AlBr(_3). This reagent system offers advantages such as operational simplicity, the use of inexpensive reagents, and the avoidance of harsh reaction conditions. rsc.orgrsc.orgnih.gov

Other common regioselective brominating agents include N-bromosuccinimide (NBS), which can provide good para-selectivity for phenols, especially when used with a catalyst or in specific solvent systems.

Optimization of Reaction Conditions and Reagent Stoichiometry

The yield and regioselectivity of the bromination reaction are highly dependent on the reaction conditions and the stoichiometry of the reagents. For the PIDA-AlBr(_3) system, studies have shown that using 1.2 equivalents of PIDA and 2.4 equivalents of AlBr(_3) provides optimal results for many phenolic substrates. rsc.orgnih.gov The reaction is typically carried out at room temperature (23 °C) in an open flask without the need for an inert atmosphere. rsc.orgnih.gov

The choice of solvent can also influence the outcome. Acetonitrile is a commonly used solvent for these types of reactions. The reaction time can vary depending on the reactivity of the substrate.

Below is a table summarizing the bromination of various phenolic substrates using the PIDA-AlBr(_3) system, demonstrating the scope and efficiency of this method.

| Substrate | Product | Yield (%) |

| 2-Naphthol | 1-Bromo-2-naphthol | 93 |

| 4-Phenylphenol | 2-Bromo-4-phenylphenol | 76 |

| 2,6-Di-tert-butylphenol | 4-Bromo-2,6-di-tert-butylphenol | 62 |

| Estrone | 2-Bromoestrone | 85 |

Data sourced from a study on the PIDA-AlBr₃ system. rsc.orgnih.gov

Multi-Component and Convergent Synthetic Approaches

While a linear sequence of etherification followed by bromination (or vice versa) is a common approach, multi-component reactions (MCRs) and convergent syntheses offer alternative strategies that can increase efficiency by reducing the number of synthetic steps.

MCRs involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a one-pot process. While specific MCRs for the direct synthesis of this compound are not widely reported, the principles of MCRs could be applied to construct the substituted phenolic core. For instance, a reaction could be designed where a phenol, an isopropyl source, and a bromine source react in a single step with the aid of a suitable catalyst. However, controlling the regioselectivity in such a complex transformation would be a significant challenge.

Synthetic Pathways to Related this compound Analogs and Intermediates (e.g., 5-Bromo-2-isopropoxyaniline)

The synthesis of analogs and intermediates of this compound is crucial for the development of various chemical entities. These synthetic pathways often involve multi-step reactions to introduce the desired functional groups at specific positions on the aromatic ring. A key intermediate in many of these syntheses is 5-bromo-2-isopropoxyaniline (B1517551).

One documented method for the preparation of 5-bromo-2-isopropoxyaniline begins with 4-bromo-1-isopropoxy-2-nitrobenzene. This starting material undergoes a reduction reaction to convert the nitro group into an amine. Specifically, the reaction is carried out using stannous chloride (tin(II) chloride) in the presence of hydrochloric acid. chemicalbook.com The mixture is heated to facilitate the conversion, and upon completion, the product is extracted and purified. This process yields 5-bromo-2-isopropoxyaniline, a vital precursor for more complex molecules. chemicalbook.com

The reaction parameters for the synthesis of 5-bromo-2-isopropoxyaniline are detailed in the table below.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| 4-bromo-1-isopropoxy-2-nitrobenzene | tin(II) chloride, hydrochloric acid | Tetrahydrofuran, Water | 50°C | 24 h | 64% |

Table 1. Synthesis of 5-Bromo-2-isopropoxyaniline. chemicalbook.com

Another related intermediate that can be synthesized is 5-bromo-2-isopropoxybenzaldehyde. The synthesis for this compound starts from 5-bromosalicylaldehyde (B98134). The hydroxyl group of the salicylaldehyde (B1680747) is converted to an isopropoxy group via a Williamson ether synthesis. This is achieved by reacting 5-bromosalicylaldehyde with 2-iodopropane (B156323) in the presence of bases such as potassium carbonate and cesium carbonate. chemicalbook.com The reaction proceeds overnight at room temperature and is then heated to ensure completion, resulting in a high yield of the desired product. chemicalbook.com

The following table outlines the synthetic details for 5-bromo-2-isopropoxybenzaldehyde.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| 5-Bromosalicylaldehyde | 2-iodopropane, potassium carbonate, cesium carbonate | Dimethylformamide | Room temperature, then 70°C | Overnight, then 4 h | 99% |

Table 2. Synthesis of 5-Bromo-2-isopropoxybenzaldehyde. chemicalbook.com

Furthermore, the synthesis of 5-bromo-2-hydroxyaniline represents another pathway to a related analog. This compound can be prepared from 4-bromo-2-nitrophenol. The synthesis involves the reduction of the nitro group to an amine using sodium dithionite (B78146) (Na2S2O4). prepchem.com The reaction is typically carried out in a mixture of acetone (B3395972) and water and is refluxed for a couple of hours. prepchem.com Following the reaction, the product is extracted and purified to yield 5-bromo-2-hydroxyaniline.

The table below summarizes the synthesis of 5-bromo-2-hydroxyaniline.

| Starting Material | Reagent | Solvent | Condition | Time |

| 4-bromo-2-nitrophenol | Sodium dithionite (Na2S2O4) | Acetone, Water | Reflux | 2 h |

Table 3. Synthesis of 5-Bromo-2-hydroxyaniline. prepchem.com

These synthetic methodologies provide access to key intermediates that are structurally related to this compound, enabling further chemical exploration and the development of new compounds.

Chemical Transformations and Reaction Pathways of 5 Bromo 2 Isopropoxyphenol

Cross-Coupling Reactions at the Aryl Bromine Position

The carbon-bromine bond in 5-Bromo-2-isopropoxyphenol is a prime site for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, such as biaryls and other conjugated systems.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium(0) complex. ucalgary.camasterorganicchemistry.com For this compound, the aryl bromide can be coupled with a variety of boronic acids or esters. The reaction is attractive due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid derivatives. rsc.org

The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. ucalgary.camasterorganicchemistry.com A base is required to facilitate the transmetalation step.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates the cross-coupling reaction. |

| Ligand | PPh₃, dppf | Stabilizes the palladium catalyst. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | Activates the organoboron compound for transmetalation. organic-synthesis.comorganicchemistrytutor.com |

| Organoboron Reagent | Arylboronic acids, Pinacol boronic esters | Source of the new carbon-based substituent. masterorganicchemistry.com |

| Solvent | Toluene, Dioxane, THF, DMF | Solubilizes reactants and catalyst. |

This table presents generalized conditions for Suzuki-Miyaura couplings involving aryl bromides.

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. libretexts.orgresearchgate.net The Stille reaction is known for its tolerance of a wide array of functional groups, and the organostannanes are stable to air and moisture. researchgate.net However, a significant drawback is the toxicity of the tin reagents. libretexts.orgresearchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, also catalyzed by palladium or nickel. sparkl.melibretexts.org A key advantage of the Negishi coupling is the high reactivity of the organozinc nucleophiles, which often allows for milder reaction conditions. libretexts.orggordon.edu This method is highly effective for the formation of C-C bonds, including sp²-sp², sp²-sp³, and sp²-sp connections. sparkl.me

Table 2: Comparison of Stille and Negishi Coupling for Aryl Bromides

| Feature | Stille Coupling | Negishi Coupling |

| Organometallic Reagent | Organostannane (R-SnR'₃) | Organozinc (R-ZnX) |

| Typical Catalyst | Palladium (e.g., Pd(PPh₃)₄) mlsu.ac.in | Palladium or Nickel sparkl.megordon.edu |

| Key Advantages | Organostannanes are stable to air and moisture. researchgate.net | High reactivity of organozinc reagents; functional group tolerance. libretexts.org |

| Key Disadvantages | Toxicity of organotin compounds. libretexts.orgresearchgate.net | Organozinc reagents can be sensitive to air and moisture. libretexts.org |

This table provides a general comparison of Stille and Negishi couplings for aryl bromides.

The Suzuki-Miyaura, Stille, and Negishi couplings represent the primary strategies for C-C bond formation at the aryl bromide position of this compound. The choice among these methods often depends on the specific substrate, the desired functional group tolerance, and considerations regarding the toxicity and stability of the organometallic reagents. These reactions are instrumental in synthesizing a diverse range of derivatives from this compound, enabling its use as a building block in the creation of more complex molecules for various applications.

Substitution and Functionalization Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for functionalization, allowing for the synthesis of a variety of ethers and esters. These reactions typically proceed via nucleophilic attack by the phenoxide ion.

One of the most common methods for forming ethers from phenols is the Williamson ether synthesis . This reaction involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. masterorganicchemistry.comorganic-synthesis.comorganicchemistrytutor.com The resulting nucleophilic phenoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. masterorganicchemistry.comorganicchemistrytutor.com The efficiency of this reaction is highest with primary alkyl halides. masterorganicchemistry.com

Esterification of the phenolic hydroxyl group can be achieved through reaction with acylating agents such as acyl chlorides or acid anhydrides. ucalgary.ca This reaction, often referred to as O-acylation, can be catalyzed by either acid or base. ucalgary.ca Base catalysis involves deprotonation of the phenol to increase its nucleophilicity, while acid catalysis activates the acylating agent. ucalgary.ca Phenolic esters are valuable compounds in various fields and can be synthesized efficiently under phase transfer catalysis conditions.

Oxidative Chemistry of the Phenolic Moiety

The phenolic group of this compound is susceptible to oxidation. The oxidation of phenols can lead to the formation of phenoxyl radicals, which are reactive intermediates that can participate in a variety of subsequent reactions.

Phenoxyl radicals can be generated from phenols through various oxidative processes. For instance, the reaction of phenols with hydroxyl radicals or photo-oxidation in the presence of certain metal ions can lead to the formation of these radical species. francis-press.comacs.org In biological systems, enzymes like peroxidases can catalyze the oxidation of phenolic compounds to their corresponding phenoxyl radicals. lew.ro

Once formed, the phenoxyl radical of this compound can undergo several reactions. It can, for example, be reduced back to the parent phenol by reacting with thiols such as glutathione. lew.ro This redox cycling process can lead to the formation of thiyl radicals and the generation of reactive oxygen species (ROS), such as superoxide radicals. lew.ro The generation of ROS through this mechanism can have implications for oxidative stress in biological systems. lew.ro

Derivatization and Scaffold Expansion (e.g., Carboxylation of Phenol Derivatives)

Derivatization of this compound allows for the expansion of its molecular scaffold and the introduction of new functionalities, which can be valuable for various applications. One important derivatization reaction for phenols is carboxylation, which introduces a carboxylic acid group onto the aromatic ring.

A classic method for the carboxylation of phenols is the Kolbe-Schmitt reaction . wikipedia.orgpearson.comjk-sci.comorganic-chemistry.org This reaction involves the treatment of a sodium phenoxide with carbon dioxide under pressure and at elevated temperatures. wikipedia.org The phenoxide is more susceptible to electrophilic attack than the corresponding phenol. The reaction typically yields ortho-hydroxybenzoic acids, although para-isomers can also be formed, with the regioselectivity being influenced by the reaction conditions and the nature of the cation. wikipedia.orgjk-sci.com For this compound, the Kolbe-Schmitt reaction would be expected to introduce a carboxyl group at one of the available ortho positions relative to the hydroxyl group.

More recently, enzymatic carboxylation has emerged as a highly regioselective and environmentally benign alternative to traditional chemical methods. mdpi.comd-nb.infonih.govacs.orgnih.gov These reactions are catalyzed by decarboxylases operating in the reverse direction, utilizing bicarbonate as the carbon dioxide source under mild conditions. d-nb.info Various (de)carboxylases have been shown to catalyze the ortho-carboxylation of a wide range of substituted phenols with high selectivity. mdpi.comd-nb.info

For instance, 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae (2,3-DHBD_Ao) and salicylic acid decarboxylase from Trichosporon moniliiforme (SAD_Tm) have been successfully employed for the ortho-carboxylation of various phenolic substrates. d-nb.info The substrate scope of these enzymes includes simple phenols as well as more complex polyphenols. d-nb.info While the direct enzymatic carboxylation of this compound has not been reported, the successful carboxylation of other halogenated and substituted phenols suggests its potential as a substrate.

Table 2: Examples of Enzymatic Ortho-Carboxylation of Substituted Phenols d-nb.info

| Substrate | Enzyme | Product | Conversion (%) |

| Catechol | 2,3-DHBD_Ao | 2,3-Dihydroxybenzoic acid | High |

| Resorcinol | 2,6-DHBD_Rs | 2,6-Dihydroxybenzoic acid | Moderate |

| Phenol | SAD_Tm | Salicylic acid | Moderate |

This table provides examples of the regioselective enzymatic carboxylation of different phenolic compounds, highlighting the potential for similar transformations on derivatives like this compound.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of 5-Bromo-2-isopropoxyphenol is predicted to exhibit distinct signals corresponding to the isopropoxy group and the aromatic ring protons. The isopropoxy group would feature a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The aromatic region would display three signals corresponding to the protons on the substituted benzene (B151609) ring. The chemical shifts are influenced by the electron-donating isopropoxy group and the electron-withdrawing bromine atom.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected: two for the isopropoxy group and six for the aromatic ring carbons, plus one for the phenolic carbon. The carbon attached to the bromine atom (C-5) would show a characteristic shift, and the carbons bonded to the oxygen atoms (C-1 and C-2) would appear at lower field strengths due to deshielding effects.

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| C1-OH | Variable (broad singlet) | - | - |

| C1 | - | ~148.5 | - |

| C2 | - | ~145.0 | - |

| C3-H | ~6.85 | ~116.0 | Doublet |

| C4-H | ~7.00 | ~124.5 | Doublet of doublets |

| C5 | - | ~113.0 | - |

| C6-H | ~7.10 | ~118.0 | Doublet |

| O-CH(CH₃)₂ | ~4.40 | ~72.0 | Septet |

| O-CH(CH₃)₂ | ~1.35 | ~22.0 | Doublet |

To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the isopropoxy methine proton and the methyl protons. In the aromatic region, correlations would be seen between adjacent protons (H-3 with H-4, and H-4 with H-6), confirming their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the isopropoxy group to their corresponding carbon signals and each aromatic proton (H-3, H-4, H-6) to its respective carbon atom (C-3, C-4, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Expected correlations would include the isopropoxy methine proton to the C-2 aromatic carbon, confirming the ether linkage. Aromatic protons would show correlations to neighboring carbons, helping to solidify the assignment of the substituted ring system. For instance, H-6 would be expected to show a correlation to C-2, C-4, and C-5.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₁₁BrO₂), the calculated monoisotopic mass is approximately 230.000 Da. HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks for the molecular ion (M and M+2) that are of almost equal intensity and separated by two mass units, which is a definitive confirmation of the presence of a single bromine atom in the molecule.

The fragmentation of this compound under electron ionization would likely proceed through characteristic pathways for phenols and ethers. A common fragmentation would be the loss of a propylene (B89431) molecule (C₃H₆) via a McLafferty-type rearrangement, or the loss of the entire isopropyl group (C₃H₇).

Predicted Mass Spectrometry Fragmentation

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Proposed Fragment Identity | Notes |

| 230 | 232 | [M]⁺ | Molecular ion peak with characteristic 1:1 isotopic pattern. |

| 188 | 190 | [M - C₃H₆]⁺ | Loss of propylene from the isopropoxy group. |

| 149 | - | [M - Br - O]⁺ | Loss of bromine and oxygen. |

| 121 | - | [M - Br - C₃H₆]⁺ | Loss of bromine and propylene. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a unique "fingerprint" based on the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations from the aromatic ring and the aliphatic isopropoxy group would appear around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The C-O stretching vibrations for the aryl-ether and phenol (B47542) groups would be visible in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ range. The C-Br stretch typically appears in the lower frequency region of the fingerprint, around 500-650 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. nih.gov The symmetric stretching of the benzene ring would be a prominent feature. While the O-H stretch is typically weak in Raman, the C-H and C-C stretching modes would be clearly observable.

Predicted Vibrational Spectroscopy Data

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200-3600 | Weak | Strong (IR), Broad |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2980 | 2850-2980 | Strong |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Strong |

| C-O Stretch (Ether/Phenol) | 1200-1300 | 1200-1300 | Strong (IR) |

| C-Br Stretch | 500-650 | 500-650 | Medium |

Detailed Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Research

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic and structural characterization of the chemical compound this compound is not available. Specifically, published research containing information on its electronic absorption and emission spectroscopy (UV-Vis, Fluorescence) and X-ray crystallography for solid-state structural elucidation could not be located.

The inquiry requested specific data for the following analyses:

X-ray Crystallography for Solid-State Structural Elucidation:This analysis provides precise information on the compound's crystal lattice, bond lengths, and bond angles in the solid state. The search did not yield any crystallographic reports or database entries (e.g., from the Cambridge Structural Database) for this compound.

While the compound is listed in chemical supplier catalogs, indicating it is a known substance, it appears that its specific spectroscopic and crystallographic properties have not been the subject of published scientific investigation or are not indexed in the searched databases. Therefore, the creation of data tables and a detailed discussion of research findings as requested is not possible at this time.

Computational and Theoretical Investigations of 5 Bromo 2 Isopropoxyphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.netmdpi.com For 5-Bromo-2-isopropoxyphenol, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide valuable insights into its molecular properties. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenolic oxygen and the aromatic ring, indicating these as the primary sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the aromatic ring and the bromine atom, suggesting these areas are susceptible to nucleophilic attack. The isopropoxy group, being an electron-donating group, would raise the energy of the HOMO, while the electron-withdrawing bromine atom would lower the energy of the LUMO.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are hypothetical and based on trends observed in similar substituted phenols.

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. nih.govresearchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the ESP map is predicted to show a significant negative potential around the phenolic oxygen atom due to its lone pairs of electrons. The aromatic ring would also exhibit negative potential, though to a lesser extent. The hydrogen atom of the hydroxyl group and the area around the bromine atom would likely display a positive potential, identifying them as potential sites for interaction with nucleophiles.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound. nih.gov By simulating the movement of atoms over time, MD can reveal the preferred conformations of the isopropoxy group relative to the aromatic ring. These simulations would likely show that the isopropoxy group is not static but can rotate, with certain orientations being more energetically favorable due to steric and electronic effects.

Furthermore, MD simulations can model how molecules of this compound interact with each other and with solvent molecules. These simulations would highlight the importance of hydrogen bonding involving the phenolic hydroxyl group and dipole-dipole interactions arising from the polar C-Br and C-O bonds in determining the bulk properties of the compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the bonds within this compound. Key predicted vibrational bands would include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring and isopropoxy group, C-O stretching of the ether and phenol (B47542) moieties, and the C-Br stretching frequency.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule, aiding in the interpretation of experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For this compound, transitions involving the π-electrons of the aromatic ring are expected to be the most significant.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| IR | O-H Stretch | ~3600 cm⁻¹ |

| ¹H NMR | Aromatic Protons | 6.8 - 7.5 ppm |

| ¹³C NMR | Aromatic Carbons | 110 - 160 ppm |

| UV-Vis | λmax | ~280 nm |

Note: These values are estimations based on computational studies of analogous phenolic compounds.

Elucidation of Reaction Mechanisms Through Ab Initio and DFT Studies

Computational chemistry provides powerful tools to elucidate reaction mechanisms by mapping out the potential energy surface of a reaction. mdpi.com For this compound, DFT and ab initio methods could be used to study various reactions, such as electrophilic aromatic substitution or oxidation of the phenol group.

By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction pathway can be obtained. For instance, in an electrophilic substitution reaction, calculations could determine whether the incoming electrophile would preferentially attack the ortho or para position relative to the hydroxyl group, considering the directing effects of both the hydroxyl and isopropoxy groups.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural features of molecules with their physical, chemical, or biological properties. nih.govnih.govmdpi.comnih.govresearchgate.netplos.org For this compound, QSPR models could be developed to predict various properties, such as its boiling point, solubility, and toxicity, based on a set of calculated molecular descriptors.

These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). By establishing a statistically significant relationship between these descriptors and a particular property for a series of related compounds, the property of this compound can be predicted. For example, a QSPR model for the toxicity of substituted phenols might use descriptors like the octanol-water partition coefficient (logP) and the energy of the HOMO to predict the compound's potential biological activity. nih.gov

Biological and Biochemical Activity Studies Excluding Clinical Human Trials

In Vitro Pharmacological Profiling of Analogs and Derivatives

In vitro studies are fundamental to understanding the pharmacological potential of a compound by isolating and examining its effects on specific biological components like receptors, enzymes, and ion channels.

Receptor Binding Studies

The interaction of small molecules with cellular receptors is a primary mechanism for initiating a physiological response. For phenolic and ether-containing compounds, a potential area of activity is adrenergic receptors.

α₁-adrenoceptor Antagonist Activity of Related Analogs

Research into new classes of α₁-adrenoceptor (α₁-AR) antagonists has identified various molecular scaffolds capable of blocking this receptor. nih.gov For instance, a series of 7-(2-hydroxypropoxy)-3,4-dihydroisoquinolin-1(2H)-one analogs were synthesized and evaluated for their α₁-AR blocking activities on isolated rat anococcygeus muscles. nih.gov The lead compound in this series demonstrated activity comparable to known α₁-AR antagonists like tamsulosin. nih.gov The structural features of these molecules, while different from 5-Bromo-2-isopropoxyphenol, highlight that substituted aromatic ethers can be incorporated into structures with significant receptor antagonist activity. The evaluation of α₁-adrenoceptor antagonists often involves examining their effect on the contractile response of tissues to agonists like noradrenaline and phenylephrine. nih.gov

Enzyme Inhibition or Activation Assays

Enzymes are critical catalysts for a vast array of biochemical reactions, making them prime targets for therapeutic intervention. Bromophenol derivatives, in particular, have been a subject of investigation for their enzyme-inhibiting properties.

Natural bromophenols and their synthetic derivatives have demonstrated inhibitory effects against several enzymes. One study focused on 3-Bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol (BDB), a bromophenol from the marine red alga Rhodomela confervoides, which showed potent inhibition of protein tyrosine phosphatase 1B (PTP1B) with an IC₅₀ value of 1.7 µmol/L. nih.gov Synthetic derivatives were created to improve this activity, with one compound exhibiting an IC₅₀ of 0.89 µmol/L, approximately twice as potent as the parent compound. nih.gov The study suggested that a tricyclic scaffold and multiple bromine atoms are important for potent PTP1B inhibition. nih.gov

In other research, novel synthesized bromophenol derivatives were tested against human carbonic anhydrase (hCA) isoforms I and II and acetylcholinesterase (AChE). mdpi.com These compounds showed effective, competitive inhibition with Kᵢ values in the nanomolar range for all three enzymes. mdpi.com For example, Kᵢ values against hCA I ranged from 2.53 to 25.67 nM, and against hCA II, they ranged from 1.63 to 15.05 nM. mdpi.com Another study on different bromophenol derivatives also found strong inhibitory activity against hCA I, with potencies greater than the clinically used drug acetazolamide. nih.gov The general ability of simple phenolic compounds to inhibit enzymes like α-amylase and trypsin has also been demonstrated, often through the covalent attachment of the phenol (B47542) to reactive amino acid side chains in the enzyme. nih.gov

| Enzyme Target | Lead Compound/Analog | IC₅₀ / Kᵢ Value | Source |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 3-Bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol (BDB) | IC₅₀ = 1.7 µmol/L | nih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Synthetic Derivative (Compound 26) | IC₅₀ = 0.89 µmol/L | nih.gov |

| Carbonic Anhydrase I (hCA I) | Novel Bromophenol Derivatives | Kᵢ = 2.53 - 25.67 nM | mdpi.com |

| Carbonic Anhydrase II (hCA II) | Novel Bromophenol Derivatives | Kᵢ = 1.63 - 15.05 nM | mdpi.com |

| Acetylcholinesterase (AChE) | Novel Bromophenol Derivatives | Kᵢ = 6.54 - 24.86 nM | mdpi.com |

This table summarizes the enzyme inhibitory activities of various bromophenol derivatives.

Ion Channel Modulation

Ion channels, which are pore-forming membrane proteins, are essential for a multitude of physiological functions, making them important drug targets. nih.govnih.gov The modulation of these channels can have profound effects on cellular excitability and signaling.

Transient receptor potential canonical-6 (TRPC6) channels are non-selective cation channels that have been identified as an interesting drug target for various pathologies. nih.gov Studies have assessed the activity of various TRP channel inhibitors on TRPC6 signaling. nih.gov While specific studies linking bromophenol structures directly to TRPC6 modulation are not prominent, the broader field of ion channel pharmacology actively seeks novel small molecule modulators. nih.govnih.gov The dysfunction of ion channels can lead to diseases known as channelopathies, and identifying specific modulators is a significant area of therapeutic research. nih.gov

Cell-Based Assays for Biological Response

Cell-based assays provide a more integrated view of a compound's biological effects by assessing its impact within a living cellular environment, accounting for factors like membrane permeability and interaction with intracellular signaling cascades.

Anti-inflammatory Effects in Specific Cell Lines

Chronic inflammation is implicated in numerous diseases, and the search for novel anti-inflammatory agents is ongoing. scienceopen.com The RAW264.7 macrophage cell line is a widely used model for studying inflammatory responses, particularly those induced by lipopolysaccharide (LPS). mdpi.comnih.gov

Upon stimulation with LPS, RAW264.7 cells produce various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). scienceopen.commdpi.com A variety of phenolic compounds and their derivatives have been shown to suppress these inflammatory responses. For example, studies on psoralen (B192213) derivatives in LPS-stimulated RAW 264.7 cells found that they could significantly inhibit PGE2 production. nih.gov One derivative, xanthotoxol, decreased the production of PGE2, IL-6, and IL-1β in a concentration-dependent manner by reducing the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The mechanism often involves the inhibition of key signaling pathways like NF-κB and mitogen-activated protein kinase (MAPK). nih.govresearchgate.net Similarly, an extract from the seaweed Caulerpa lentillifera, which contains phenolic compounds, was shown to suppress the expression and production of IL-6 and TNF-α, as well as inhibit COX-2, PGE2, and NO in activated macrophages. mdpi.com The anti-inflammatory activity of substituted dihydroxybenzenes has also been demonstrated in animal models. nih.gov

Antioxidant Potential via Cellular Models

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is linked to cellular damage and various diseases. Many natural and synthetic bromophenols have been investigated for their antioxidant properties. researchgate.netnih.gov While simple chemical assays like DPPH and ABTS radical scavenging are common, cellular models provide more biologically relevant data by demonstrating that a compound can enter cells and protect them from oxidative damage. mdpi.comnih.gov

A study on four bromophenols isolated from the red alga Vertebrata lanosa evaluated their antioxidant effects using Cellular Antioxidant Activity (CAA) and Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) assays. mdpi.com The CAA assay demonstrates that a compound can penetrate the cell membrane and reduce intracellular oxidation. mdpi.com One compound, 2,2′,3-tribromo-3′,4,4′,5-tetrahydroxy-6′-hydroxymethyldiphenylmethane, showed potent activity, proving to be a better antioxidant than the standards luteolin (B72000) and quercetin (B1663063) in these cellular assays. researchgate.netmdpi.com In another study, methylated and acetylated bromophenol derivatives were synthesized and evaluated for their ability to protect HaCaT keratinocytes from H₂O₂-induced oxidative damage and ROS generation. nih.gov Two compounds, 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene and (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate, were effective in ameliorating this damage. nih.gov

| Compound/Derivative | Cellular Model | Assay | Key Finding | Source |

| 2,2′,3-tribromo-3′,4,4′,5-tetrahydroxy-6′-hydroxymethyldiphenylmethane | Human hepatocarcinoma HepG2 cells | CAA & CLPAA | More potent than luteolin and quercetin in reducing intracellular oxidation and lipid peroxidation. | researchgate.netmdpi.com |

| 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene | Human keratinocyte HaCaT cells | H₂O₂-induced damage | Ameliorated oxidative damage and ROS generation. | nih.gov |

| (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate | Human keratinocyte HaCaT cells | H₂O₂-induced damage | Ameliorated oxidative damage and ROS generation. | nih.gov |

This table presents findings on the antioxidant potential of bromophenol analogs in cellular models.

Mechanistic Investigations at the Molecular and Cellular Level

The biological activities of phenolic compounds, including brominated and alkoxy-substituted derivatives, are often attributed to their ability to interact with and modulate the function of key biological macromolecules, such as enzymes and cellular membranes. The mechanisms underlying these interactions are diverse and depend on the specific molecular structure of the compound and the cellular context.

One of the prominent mechanisms of action for bromophenol derivatives is the inhibition of various enzymes. For instance, certain bromophenols have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. The inhibitory action is thought to occur through the binding of the phenolic moiety to the zinc ion within the active site of the enzyme, thereby blocking its catalytic activity. nih.gov Similarly, some bromophenols have demonstrated inhibitory effects against acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of AChE by these compounds is proposed to involve interactions with the active site of the enzyme, leading to a decrease in its catalytic efficiency. nih.gov

Furthermore, bromophenol derivatives have been investigated for their potential as antidiabetic agents through the inhibition of enzymes such as aldose reductase, α-glucosidase, and α-amylase. nih.gov Aldose reductase is an enzyme of the polyol pathway that has been implicated in the development of diabetic complications. Inhibition of this enzyme by bromophenols can mitigate the pathological effects of hyperglycemia. The inhibitory mechanism likely involves the binding of the bromophenol to the active site of aldose reductase, preventing the reduction of glucose to sorbitol. nih.gov

In the context of antimicrobial activity, phenolic compounds can exert their effects through various mechanisms. These include the disruption of microbial cell membrane integrity, leading to the leakage of intracellular components, and the inhibition of essential microbial enzymes. The lipophilic nature of the phenol, enhanced by substituents like bromine and alkoxy groups, can facilitate its partitioning into the lipid bilayer of the cell membrane, thereby altering its fluidity and function. nih.gov

Structure-Activity Relationship (SAR) Studies from Pre-clinical Data

The biological activity of phenolic compounds is highly dependent on their chemical structure, including the nature, number, and position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies aim to elucidate these relationships to guide the design of more potent and selective bioactive molecules.

For the antimicrobial activity of phenolic compounds, the presence of a carboxylic acid group and two hydroxyl groups in the para and ortho positions of the benzene (B151609) ring, along with a methoxyl group in the meta position, has been suggested to be important for activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The lipophilicity of the molecule also plays a crucial role; for instance, the addition of an allyl group to phenolic compounds has been shown to increase their lipophilicity and, consequently, their permeability through the cell membrane, leading to enhanced antimicrobial activity. nih.gov

In the context of enzyme inhibition, SAR studies of bromophenol derivatives as carbonic anhydrase inhibitors have revealed that the presence and position of methoxy (B1213986) groups can influence inhibitory potency. In some cases, methoxy groups may introduce steric hindrance, reducing the inhibitory effect. Conversely, the replacement of a hydroxyl group with a methoxy group has been shown to be more effective for the inhibition of certain carbonic anhydrase isoforms. nih.gov

Quantitative structure-activity relationship (QSAR) studies on 2-methoxyphenols as cyclooxygenase-2 (COX-2) inhibitors have indicated a correlation between the electronic properties of the molecules and their biological activity. For example, a linear relationship has been observed between the anti-DPPH radical activity and the ionization potential of these compounds. Furthermore, the COX-2 inhibitory activity of many 2-methoxyphenols has been linked to their electronegativity. josai.ac.jpnih.gov

The following interactive data tables summarize the inhibitory activities of various bromophenol and alkoxyphenol derivatives against different enzymes, providing insights into the potential bioactivities of structurally related compounds like this compound.

Table 1: Inhibitory Activity of Bromophenol Derivatives Against Various Enzymes

| Compound | Target Enzyme | Inhibition (Ki/IC50) |

|---|---|---|

| Diaryl Methane Bromophenol Derivatives | Carbonic Anhydrase I (hCA I) | Ki: 2.53 ± 0.25 to 25.67 ± 4.58 nM nih.gov |

| Diaryl Methane Bromophenol Derivatives | Carbonic Anhydrase II (hCA II) | Ki: 1.63 ± 0.11 to 15.05 ± 1.07 nM nih.gov |

| Diaryl Methane Bromophenol Derivatives | Acetylcholinesterase (AChE) | Ki: 6.54 ± 1.03 to 24.86 ± 5.30 nM nih.gov |

| Bromophenol Derivative 1f | Aldose Reductase (AR) | Ki: 0.05 ± 0.01 μM nih.gov |

| Bromophenol Derivative 1d | Aldose Reductase (AR) | Ki: 1.13 ± 0.99 μM nih.gov |

| Bromophenol Derivatives | α-glucosidase | Ki: 43.62 ± 5.28 to 144.37 ± 16.37 nM nih.gov |

Table 2: Antimicrobial Activity of Substituted Phenols

| Compound | Microorganism | Activity (MIC) |

|---|---|---|

| 2,4-Dihydroxybenzoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 mg/mL nih.gov |

| Vanillic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 mg/mL nih.gov |

| Syringic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 mg/mL nih.gov |

| p-Coumaric acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 mg/mL nih.gov |

| 2-Allyl carvacrol | Staphylococcus epidermidis | 79.80% reduction in bacterial growth nih.gov |

| 2-Allyl carvacrol | Pseudomonas aeruginosa | 79.63% reduction in bacterial growth nih.gov |

| 2-Allyl thymol | Staphylococcus epidermidis | 79.00% reduction in bacterial growth nih.gov |

Advanced Applications and Emerging Research Frontiers

Application as Building Blocks in Complex Molecule Synthesis

The strategic placement of reactive functional groups on the aromatic ring of 5-Bromo-2-isopropoxyphenol makes it a versatile building block in organic synthesis. The hydroxyl and isopropoxy groups can be modified, and the bromine atom provides a site for various coupling reactions, allowing for the construction of more complex molecular architectures.

While specific research detailing the extensive use of this compound as a building block is emerging, the synthesis of analogous compounds such as 5-bromo-2-methoxyphenol (B1267044) highlights the utility of halogenated alkoxyphenols as key intermediates. google.com For instance, the synthesis of 5-bromo-2-methoxyphenol often involves the protection of the phenolic hydroxyl group, followed by bromination and subsequent deprotection. google.com This same synthetic strategy can be applied to this compound, enabling its incorporation into larger, more complex molecules with potential applications in pharmaceuticals and other specialized chemical industries. The synthesis of various bromophenol derivatives with demonstrated biological activities further underscores the importance of bromophenols as foundational structures in medicinal chemistry. nih.govmdpi.comnih.gov

Utilization in Material Science and Engineering

The properties of this compound also suggest its potential for applications in the development of new materials with tailored functionalities.

Corrosion Inhibition Studies

Phenolic compounds, in general, have been investigated for their anti-corrosive properties. researchgate.netresearchgate.netcorromat.commdpi.com The mechanism of corrosion inhibition by these molecules often involves the adsorption of the compound onto the metal surface, forming a protective layer that prevents contact with corrosive agents. researchgate.netcorromat.com The presence of heteroatoms like oxygen and the aromatic ring in phenols facilitates this adsorption.

While direct studies on this compound as a corrosion inhibitor are not extensively documented, the known efficacy of substituted phenols suggests its potential in this area. researchgate.netemerald.com The electronic effects of the bromo and isopropoxy substituents could enhance the adsorption process on metal surfaces, thereby offering protection against corrosion. Further research is needed to evaluate the effectiveness of this compound and to understand the specific mechanisms of its interaction with different metals and alloys.

Polymer Precursors and Modifiers

Halogenated phenolic compounds can serve as precursors for the synthesis of specialty polymers. The presence of the bromine atom allows for polymerization through various coupling reactions, while the phenolic hydroxyl group can be used for the synthesis of polyesters and polyethers. A patent has described that halogenated alkenylphenols can undergo polymerization to create hard, clear polymeric materials suitable for coating applications. google.com Although this compound is not an alkenylphenol, this indicates the potential of halogenated phenols in polymer chemistry. The isopropoxy group can also influence the physical properties of the resulting polymers, such as their solubility and thermal stability.

Analytical Chemistry Applications (e.g., as Analytical Standards or Derivatizing Agents)

In the field of analytical chemistry, well-characterized compounds are essential for the accurate identification and quantification of substances. Halogenated phenols are recognized as environmental pollutants, and their detection in various matrices like water and soil is of significant concern. asianpubs.orgresearchgate.net

Given that halogenated organic compounds are a significant class of pollutants, there is a continuous need for pure analytical standards to develop and validate analytical methods, such as gas chromatography-mass spectrometry (GC-MS), for their monitoring. chromatographyonline.comresearchgate.net this compound, once fully characterized, could serve as a valuable analytical standard for the detection of this specific compound and related brominated phenols in environmental samples. awqc.com.au

Exploration in Agrochemicals (e.g., as insect attractants or repellents)

The biological activity of halogenated compounds has been harnessed in the development of various agrochemicals. A patent has indicated that halogenated phenolic compounds can be utilized to prepare phenoxyacetic acids that possess insecticidal, herbicidal, and fungicidal properties. google.com The specific structure of this compound, with its combination of substituents, may confer specific biological activities that could be exploited in the design of new agrochemicals. Further screening and research are necessary to determine if it can act as an effective insect attractant, repellent, or has other pesticidal properties. The known toxicity of some brominated phenols to various organisms suggests that this class of compounds has the potential for such applications. who.int

Future Perspectives and Interdisciplinary Research Directions

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 5-Bromo-2-isopropoxyphenol will increasingly prioritize environmentally benign methodologies. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of development include greener etherification and bromination processes.

Traditional synthesis of the ether linkage often involves harsh conditions and hazardous reagents. Future approaches will likely focus on catalytic methods that proceed under milder conditions. Phase-transfer catalysis (PTC) represents a promising green technique, facilitating reactions between reactants in immiscible phases, which can reduce the need for organic solvents and allow the use of water. chempedia.infofaa.govmdpi.com PTC can enhance reaction rates and yields under mild conditions, making it a valuable tool for industrial-scale synthesis. chempedia.infocdnsciencepub.com

For the bromination step, conventional methods often use elemental bromine, which is highly toxic and corrosive. Green alternatives focus on in-situ generation of the brominating agent or the use of less hazardous reagents. sinocurechem.com One such approach involves the oxidation of bromide salts (like NaBr or HBr) with an oxidant such as hydrogen peroxide, which generates bromine in the reaction mixture, avoiding the handling of liquid bromine. sinocurechem.comumich.edusyntecoptics.com Another sustainable strategy is photoredox catalysis, which can use visible light to generate bromine from a bromide source under mild conditions. bohrium.com These methods not only improve safety but also offer high regioselectivity. bohrium.com

| Synthetic Step | Traditional Method | Potential Green Chemistry Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Etherification (Isopropoxyphenol formation) | Williamson ether synthesis with alkyl halides and strong bases in organic solvents. | Phase-Transfer Catalysis (PTC) using quaternary ammonium (B1175870) salts. researcher.life | Reduces need for organic solvents, allows use of water, milder reaction conditions, easier workup. chempedia.infofaa.gov |

| Bromination | Use of elemental bromine (Br₂) in chlorinated solvents. rsc.org | In-situ bromine generation (e.g., NaBr/H₂O₂) or visible-light photoredox catalysis. sinocurechem.combohrium.com | Avoids handling of hazardous liquid bromine, high regioselectivity, milder conditions, reduced hazardous waste. bohrium.comencyclopedia.pub |

Application of Machine Learning in Structure-Activity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the prediction of the biological activities and physicochemical properties of molecules like this compound. google.com Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms such as deep neural networks, can establish mathematical relationships between a compound's structure and its biological effects. researchgate.net

For this compound, QSAR models can be developed to predict a range of activities, including antioxidant potential, antimicrobial effects, or cytotoxicity. researchgate.netresearchgate.netnih.gov These models utilize molecular descriptors—numerical values that encode different structural and physicochemical features of the molecule. By training a model on a dataset of known phenolic compounds, it becomes possible to predict the activity of new or untested molecules. researchgate.netacs.org This in silico approach can screen for potential therapeutic applications or toxicity risks, significantly reducing the time and cost associated with experimental testing. rsc.orgnih.gov Furthermore, ML models can predict off-target interactions, providing insights into potential side effects early in the drug discovery process. google.commdpi.com

| Descriptor Category | Specific Descriptor Example | Predicted Property Influence |

|---|---|---|

| Electronic | Energy of the Highest Occupied Molecular Orbital (HOMO) | Relates to the molecule's ability to donate electrons (e.g., antioxidant activity). researchgate.net |

| Hydrophobic | LogP (Partition coefficient) | Influences membrane permeability and interaction with hydrophobic pockets in proteins. researchgate.net |

| Topological | Wiener Index | Describes molecular branching and size, which can affect binding affinity. acs.org |

| Steric | Molecular Volume/Surface Area | Determines the fit of the molecule into a biological target's active site. |

Integration with Chemical Biology for Target Deconvolution

Identifying the specific biological targets of a small molecule is a critical step in understanding its mechanism of action. Chemical biology offers powerful tools for this "target deconvolution." researchgate.net this compound, if found to have a desirable phenotypic effect in cell-based screening, could be integrated into these workflows to uncover its molecular partners.

One prominent technique is affinity chromatography . Here, the small molecule is immobilized on a solid support. researchgate.netuc.edu This "bait" is then used to capture its binding proteins from a complex mixture like a cell lysate. The captured proteins are subsequently identified, often using mass spectrometry. uc.edu Another approach is activity-based protein profiling (ABPP) , which uses chemical probes that covalently bind to the active sites of specific enzyme families. researchgate.netladewig.co By modifying this compound into an activity-based probe, it could be used to identify its target enzymes within their native biological environment. ladewig.co These methods are essential for validating a compound's mechanism of action and identifying potential off-targets.

| Method | Principle | Key Requirement for this compound |

|---|---|---|

| Affinity Chromatography | Immobilized molecule captures binding proteins from a lysate. researchgate.netuc.edu | Chemical modification to add a linker for immobilization without disrupting binding activity. uc.edu |

| Activity-Based Protein Profiling (ABPP) | A reactive probe covalently labels active enzymes. researchgate.netladewig.co | Incorporation of a reactive "warhead" and a reporter tag into the molecular structure. |

| Protein Microarrays | A labeled version of the molecule is screened against an array of purified proteins. uc.edu | Synthesis of a fluorescently or otherwise labeled derivative of the compound. |

| Phage Display | A library of proteins displayed on phage surfaces is screened for binding to the immobilized molecule. researchgate.netuc.edu | Immobilization of the compound on a solid support. |

Exploration of Novel Catalytic Transformations

The functional groups on this compound provide multiple handles for further chemical modification through novel catalytic transformations. Such transformations are key to creating analogues with improved properties or for use as building blocks in the synthesis of more complex molecules.

A significant area of research is the C–H functionalization of the aromatic ring. Catalytic methods that can selectively activate and functionalize the C–H bonds ortho, meta, or para to the existing substituents would allow for the direct installation of new groups (e.g., alkyl, aryl) without pre-functionalization, representing a highly atom-economical strategy. For instance, palladium-catalyzed reactions could potentially direct olefination at the position ortho to the hydroxyl group.

The bromine atom serves as a classic handle for cross-coupling reactions , such as Suzuki, Heck, or Buchwald-Hartwig reactions. Future research will likely focus on developing more efficient and versatile catalysts that can perform these couplings under milder conditions and with a broader range of coupling partners. Furthermore, the ether linkage, while generally stable, could be a target for novel C-O bond activation and functionalization reactions, offering another route to structural diversification.

| Reaction Type | Target Site on Molecule | Potential Catalyst System | Outcome/Application |

|---|---|---|---|

| C–H Arylation/Olefination | Aromatic C-H bonds | Palladium (Pd), Rhodium (Rh), or Ruthenium (Ru) complexes. | Direct addition of new carbon-carbon bonds to the aromatic ring to build molecular complexity. |

| Suzuki Coupling | Carbon-Bromine (C-Br) bond | Palladium (Pd) with phosphine (B1218219) ligands. | Formation of a new C-C bond by coupling with a boronic acid, creating biaryl structures. |

| Buchwald-Hartwig Amination | Carbon-Bromine (C-Br) bond | Palladium (Pd) with specialized ligands. | Formation of a new C-N bond, introducing amine functionalities. |

| C-O Bond Functionalization | Isopropoxy ether linkage | Nickel (Ni) or other transition metal catalysts. | Cleavage and derivatization of the ether group to introduce new functional groups. |

Role in Advanced Materials with Tunable Properties

The unique combination of a halogenated aromatic ring and ether functionality makes this compound a promising candidate as a monomer or building block for advanced materials with tunable properties. uc.edu

One potential application is in the synthesis of specialty polymers like poly(phenylene oxide)s (PPOs) . PPOs are high-performance engineering thermoplastics known for their thermal stability. The oxidative polymerization of substituted phenols is a common route to these materials. researchgate.net Incorporating this compound into a PPO backbone could introduce desirable properties. The bulky isopropoxy group could modify the polymer's solubility and processing characteristics, while the bromine atom could enhance flame retardancy, a critical feature for many applications. faa.govgoogle.com

The rigid, polar structure of the molecule also suggests its potential use as a precursor for liquid crystals . The shape and electronic properties of the core aromatic structure are key determinants of liquid crystalline behavior. researchgate.net By functionalizing the hydroxyl group, this compound could be incorporated into larger molecules designed to exhibit specific mesophases.

Furthermore, the bromine atom provides a site for post-polymerization modification. A polymer made from this monomer could be further functionalized by leveraging the C-Br bond, allowing for the "tuning" of the material's surface properties, optical properties, or chemical resistance after its initial synthesis. researcher.life

| Material Type | Role of this compound | Contribution of Structural Features |

|---|---|---|

| Engineering Polymers (e.g., PPO) | Monomer | Phenol (B47542) group: Enables oxidative polymerization. Isopropoxy group: Affects solubility and thermal properties. Bromine atom: Confers flame retardancy. google.com |

| Liquid Crystals | Core structural unit (precursor) | Aromatic ring: Provides rigidity. researchgate.netSubstituents (Br, O-iPr): Influence polarity, molecular packing, and phase transitions. |

| Functional Surfaces/Membranes | Monomer for surface grafting or polymer synthesis | Bromine atom: Acts as a reactive site for post-synthesis modification to tune surface energy or attach other functional molecules. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-isopropoxyphenol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of 2-isopropoxyphenol using reagents like or in a controlled acidic medium. Solvent choice (e.g., dichloromethane or acetic acid) and temperature (20–40°C) critically affect regioselectivity and yield. For example, polar aprotic solvents may reduce side reactions like debromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization is recommended to achieve >95% purity .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity assessment, with retention time comparisons against known standards. Structural confirmation requires - and -NMR to identify key signals: aromatic protons (δ 6.5–7.5 ppm), isopropoxy group (δ 1.2–1.4 ppm for CH), and bromine-induced deshielding effects. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 230–232 (accounting for and ) .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store at 0–6°C in amber vials under inert gas (argon or nitrogen) to prevent photodegradation and oxidation. Stability studies indicate decomposition above 40°C, so avoid prolonged exposure to heat. For long-term storage, lyophilization or desiccant-containing containers are advised .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties of 2-isopropoxyphenol, and how can this be quantified experimentally?

- Methodological Answer : Bromine’s electron-withdrawing effect alters the phenolic ring’s electron density, measurable via Hammett substituent constants (). Cyclic voltammetry (CV) can quantify redox potential shifts: the brominated derivative typically shows a 50–100 mV anodic shift compared to non-brominated analogs. Computational methods (DFT, e.g., B3LYP/6-31G*) further validate electronic effects by mapping HOMO-LUMO gaps .

Q. What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields may arise from palladium catalyst selection (e.g., Pd(PPh) vs. Pd(OAc)) or base sensitivity (KCO vs. CsCO). Systematic screening of ligands (e.g., XPhos, SPhos) and solvents (toluene vs. DMF) is critical. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps, such as oxidative addition of the C–Br bond .

Q. How can researchers design experiments to probe the compound’s thermal stability under catalytic conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen reveals decomposition onset temperatures. Accelerated stability studies (40–60°C for 72 hours) with periodic HPLC sampling quantify degradation products. For catalytic applications (e.g., as a ligand), differential scanning calorimetry (DSC) identifies exothermic events linked to ligand dissociation .

Q. What role does this compound play in drug discovery, and how is its bioactivity validated?

- Methodological Answer : The bromophenol scaffold is explored in kinase inhibitors and antimicrobial agents. Bioactivity assays (e.g., MIC for antibacterial studies) require rigorous controls against structurally similar analogs to isolate the bromine effect. ADMET profiling (e.g., hepatic microsome stability) and molecular docking (targeting ATP-binding pockets) provide mechanistic insights .

Method Development Questions

Q. Which analytical techniques are most effective for quantifying trace impurities in this compound?

- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS achieves ppb-level detection of halogenated byproducts (e.g., dibrominated isomers). For non-volatile impurities, ion chromatography (IC) with conductivity detection identifies residual salts (e.g., KBr) .

Q. How can researchers optimize regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Protecting the phenol group (e.g., as a tert-butyldimethylsilyl ether) prior to derivatization (e.g., nitration or sulfonation) enhances regioselectivity. Solvent-free microwave-assisted reactions reduce side products by minimizing thermal degradation. Reaction progress monitoring via -NMR (if fluorinated reagents are used) offers real-time insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.